4-Cyclopentene-1,3-dione, 4,5-dimethyl-
Description
Nomenclature, Chemical Structure, and Functional Group Analysis
The systematic IUPAC name for this compound is 4,5-dimethylcyclopent-4-ene-1,3-dione . It is a cyclic ketone with the molecular formula C₇H₈O₂. rsc.org The structure consists of a five-membered ring containing a carbon-carbon double bond and two ketone functional groups at positions 1 and 3. The presence of two methyl groups at positions 4 and 5 distinguishes it from the parent compound, 4-cyclopentene-1,3-dione (B1198131).
The key functional groups are the two carbonyl (C=O) groups and the alkene (C=C) group within the five-membered ring. This combination of functional groups leads to a unique electronic environment and reactivity. The conjugated system of the enone moiety makes the compound susceptible to nucleophilic attack, particularly through Michael addition reactions. rsc.org The dicarbonyl nature of the molecule also allows for enolization under basic conditions, which is a key aspect of its chemical behavior and further functionalization. rsc.org
Table 1: Chemical Identifiers for 4-Cyclopentene-1,3-dione, 4,5-dimethyl-
| Identifier | Value |
|---|---|
| IUPAC Name | 4,5-dimethylcyclopent-4-ene-1,3-dione |
| Molecular Formula | C₇H₈O₂ |
| CAS Number | 18515-43-0 |
| Molecular Weight | 124.14 g/mol |
Historical Context and Discovery of Cyclopentenedione (B8730137) Scaffolds
The development of synthetic routes to cyclopentanediones dates back to the mid-20th century. For instance, 1,2-cyclopentanedione (B1606141) was first prepared in 1949 through a base-induced condensation of diethyl glutarate with diethyl oxalate, followed by hydrolysis and decarboxylation. wikipedia.org The related 1,3-cyclopentanedione (B128120) can be prepared by the hydrogenation of 2-cyclopentene-1,4-dione. wikipedia.org These early synthetic efforts laid the groundwork for accessing a variety of substituted cyclopentanedione and cyclopentenedione derivatives. The development of new synthetic methods, such as the Piancatelli rearrangement of furfuryl alcohol to produce 4-hydroxycyclopent-2-enone, provided a bio-based route to these valuable scaffolds. rsc.org
Significance and Versatility of the 4-Cyclopentene-1,3-dione Core in Synthetic Endeavors
The 4-cyclopentene-1,3-dione core is a versatile building block in organic synthesis. Its reactivity allows for the construction of complex molecular architectures, including natural products and pharmaceutically active compounds. researchgate.net The prochiral nature of many cyclopentene-1,3-diones makes them ideal substrates for asymmetric synthesis, enabling the creation of molecules with specific stereochemistry. researchgate.net
One of the key reactions of the 4-cyclopentene-1,3-dione core is the Michael addition, where nucleophiles add to the carbon-carbon double bond. nih.govrsc.org This reaction is highly efficient for forming new carbon-carbon and carbon-heteroatom bonds. For example, the addition of thiol-containing molecules to 4-cyclopentene-1,3-dione is a key step in the synthesis of chemical probes for labeling proteins. nih.govrsc.org The dione (B5365651) functionality can also participate in various condensation and cycloaddition reactions. researchgate.net Furthermore, the cyclopentane-1,3-dione moiety has been explored as a bioisostere for the carboxylic acid functional group in drug design due to its similar pKa values. nih.gov
Scope of Research Focused on 4-Cyclopentene-1,3-dione, 4,5-dimethyl-
Research specifically on 4,5-dimethyl-4-cyclopentene-1,3-dione has highlighted its utility as a synthetic intermediate. It has been used in the synthesis of various heterocyclic compounds. For example, it serves as a starting material for the synthesis of sulfur-annulated fused heterocycles like 6,6-dimethyl-1,4-dihydro-5H-cyclopenta[d] wikipedia.orgresearchgate.netdithiine-5,7(6H)-dione. researchgate.net
Additionally, derivatives of cyclopentenediones, including those that could be conceptually derived from the 4,5-dimethyl scaffold, are investigated for their potential in flavoring due to their aromatic properties. rsc.org The compound's reactivity, including its ability to undergo reduction to the corresponding diol or participate in condensation reactions, makes it a valuable tool for synthetic chemists exploring new molecular frameworks. rsc.org
Structure
3D Structure
Properties
CAS No. |
18515-43-0 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
4,5-dimethylcyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C7H8O2/c1-4-5(2)7(9)3-6(4)8/h3H2,1-2H3 |
InChI Key |
YQGIUSWLKDOUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1=O)C |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 4 Cyclopentene 1,3 Dione, 4,5 Dimethyl
Electrophilic and Nucleophilic Reactivity at Carbonyl Centers and Alkene Moiety
The reactivity of 4,5-dimethyl-4-cyclopentene-1,3-dione is characterized by both electrophilic and nucleophilic properties. The carbonyl carbons are electrophilic centers, susceptible to attack by nucleophiles. The conjugated system, which includes the double bond and the two carbonyl groups, allows for 1,2-addition to the carbonyls as well as 1,4-conjugate addition (Michael addition) to the alkene moiety. The electron-withdrawing nature of the adjacent carbonyl groups polarizes the double bond, making it electrophilic and reactive towards nucleophiles.
Under basic conditions, the methylene (B1212753) protons adjacent to the carbonyl groups (at the C-2 position) are acidic and can be deprotonated to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. The presence of the methyl groups at the 4- and 5-positions influences the steric and electronic environment of the reactive centers, potentially modulating the regioselectivity of nucleophilic attacks.
Table 1: Reactive Centers in 4,5-Dimethyl-4-cyclopentene-1,3-dione
| Site | Type of Center | Potential Reactions |
|---|---|---|
| Carbonyl Carbons (C-1, C-3) | Electrophilic | Nucleophilic Addition |
| Alkene Carbons (C-4, C-5) | Electrophilic | Michael (Conjugate) Addition, Cycloadditions |
| Methylene Protons (at C-2) | Acidic | Deprotonation to form nucleophilic enolate |
Pericyclic Reactions
Pericyclic reactions, which proceed through a cyclic transition state, are a significant class of transformations for 4,5-dimethyl-4-cyclopentene-1,3-dione, particularly due to its conjugated π-system.
In the context of the Diels-Alder reaction, 4,5-dimethyl-4-cyclopentene-1,3-dione primarily functions as a dienophile. The electron-withdrawing dicarbonyl functionality lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making it reactive toward the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene. ontosight.ai Its utility as a dienophile has been noted, establishing it as a valuable building block in synthesis. thieme-connect.com For instance, cyclopentenediones are used to construct complex molecular architectures through these cycloadditions. thieme-connect.com
While theoretically the molecule could act as a diene, this is generally not observed. The endocyclic double bond is part of a strained ring and is electronically deactivated by the carbonyl groups, making it a poor diene component for typical [4+2] cycloadditions.
The alkene moiety of cyclopentenediones can participate in [2+2] cycloaddition reactions, particularly photochemical cycloadditions. When irradiated in the presence of another alkene, cyclopentenediones can form cyclobutane (B1203170) rings. A notable example is the formation of oxetanes via the Paterno-Büchi reaction, which is the photochemical [2+2] cycloaddition of a carbonyl group with an alkene. However, for compounds like 4,5-dimethyl-4-cyclopentene-1,3-dione, the cycloaddition typically occurs at the C=C double bond. These reactions can lead to highly strained and synthetically useful polycyclic systems. The formation of such [2+2] adducts is often a key step in the synthesis of complex natural products.
Cycloaddition reactions involving cyclic dienophiles like 4,5-dimethyl-4-cyclopentene-1,3-dione are subject to stereochemical control. The incoming diene or alkene can approach the face of the cyclopentene (B43876) ring from either the top (syn) or bottom (anti) face relative to the substituents on the ring. The facial selectivity is influenced by steric hindrance and electronic interactions. In the case of 4,5-dimethyl-4-cyclopentene-1,3-dione, the planarity of the ring is somewhat distorted, but attack will generally occur from the less sterically hindered face. The stereochemical outcome is critical in synthetic applications, such as in the total synthesis of complex molecules where specific stereoisomers are required.
Condensation Reactions
The presence of acidic α-protons at the C-2 position allows 4,5-dimethyl-4-cyclopentene-1,3-dione to undergo a variety of condensation reactions. ontosight.ai Upon treatment with a base, it can form a stabilized enolate ion. This nucleophilic enolate can then react with electrophiles, such as aldehydes or ketones, in aldol-type condensation reactions. It can also react with esters in Claisen-type condensations. These reactions are fundamental for building molecular complexity by forming new carbon-carbon bonds at the C-2 position.
Table 2: Examples of Condensation Reactions
| Reaction Type | Electrophile | Product Type |
|---|---|---|
| Aldol (B89426) Condensation | Aldehyde/Ketone | β-Hydroxy dione (B5365651) or enedione |
| Claisen Condensation | Ester | β-Keto dione |
| Michael Addition (as donor) | α,β-Unsaturated carbonyl | 1,5-Dicarbonyl compound |
Intramolecular Cyclization and Rearrangement Processes
4,5-Dimethyl-4-cyclopentene-1,3-dione is a key starting material in synthetic routes that involve complex intramolecular cyclizations and rearrangements. thieme-connect.comacs.org A significant example is its use in the total synthesis of the neurotrophic natural product (±)-merrilactone A. thieme-connect.comacs.org In this synthesis, the dione serves as a foundational building block upon which a series of reactions, including cycloadditions and subsequent intramolecular transformations, are performed to construct the intricate polycyclic structure of the target molecule. thieme-connect.comacs.org
Furthermore, the formation of 4,5-dimethyl-4-cyclopentene-1,3-dione itself can be the result of a rearrangement process. For example, it can be synthesized via the thermal ring-contraction of a specific hydroxyquinone aryliodonium ylide, which proceeds through a highly reactive ketene (B1206846) intermediate. thieme-connect.com This highlights the role of rearrangement reactions in both the synthesis and subsequent application of this versatile compound.
Kinetic and Thermodynamic Studies of Key Reactions
Detailed kinetic and thermodynamic analyses are crucial for understanding the reaction mechanisms involving 4,5-dimethyl-4-cyclopentene-1,3-dione. While specific quantitative kinetic and thermodynamic data for this exact compound are not extensively documented in publicly available literature, the reactivity of the parent compound, 4-cyclopentene-1,3-dione (B1198131), and related structures provides a framework for understanding its behavior.
The reactions of cyclopentene-1,3-diones are governed by the interplay of their structural features: the electrophilicity of the carbonyl carbons, the nucleophilicity of the enolate forms, and the reactivity of the carbon-carbon double bond. Key transformations often include cycloadditions, Michael additions, and various condensation reactions.
Key Reaction Types and Mechanistic Considerations:
Diels-Alder Reactions: The double bond in the cyclopentene ring can act as a dienophile. The reaction rate and stereoselectivity would be influenced by the electronic nature of the diene and the substitution on the cyclopentene ring. The methyl groups in 4,5-dimethyl-4-cyclopentene-1,3-dione would be expected to exert both steric and electronic effects on the reaction's activation energy and the stability of the resulting cycloadduct.
Michael Additions: The α,β-unsaturated ketone system is susceptible to nucleophilic attack. Kinetic studies of such reactions typically involve monitoring the disappearance of the starting materials or the appearance of the product over time, often using spectroscopic methods like UV-Vis or NMR. The rate of reaction would depend on the nucleophile's strength and the reaction conditions (solvent, temperature, and catalysis).
Enolate Formation and Subsequent Reactions: The protons on the carbon adjacent to the carbonyl groups are acidic and can be removed by a base to form an enolate. The thermodynamics of this process, specifically the pKa of the α-protons, are fundamental to its reactivity. The resulting enolate is a potent nucleophile and can participate in a variety of alkylation and condensation reactions.
Hypothetical Kinetic and Thermodynamic Data:
| Reaction Parameter | Hypothetical Value | Conditions |
| Rate Constant (k) | 1.5 x 10⁻³ M⁻¹s⁻¹ | 25°C, Methanol |
| Activation Energy (Ea) | 55 kJ/mol | - |
| Enthalpy of Reaction (ΔH) | -45 kJ/mol | - |
| Entropy of Reaction (ΔS) | -120 J/mol·K | - |
| Gibbs Free Energy (ΔG) | -9.4 kJ/mol | 25°C |
Note: This data is illustrative and not based on experimental results for 4,5-dimethyl-4-cyclopentene-1,3-dione.
Catalytic Transformations Involving the 4-Cyclopentene-1,3-dione, 4,5-dimethyl- Scaffold
The 4,5-dimethyl-4-cyclopentene-1,3-dione scaffold is a versatile building block in organic synthesis, amenable to a variety of catalytic transformations. These reactions often aim to construct more complex molecular architectures with high levels of stereocontrol.
Examples of Catalytic Transformations:
Catalytic Hydrogenation: The double bond and the carbonyl groups can be reduced under catalytic hydrogenation conditions. The choice of catalyst (e.g., Pd/C, PtO₂, Raney Ni) and reaction conditions (pressure, temperature, solvent) determines the extent of reduction. For instance, selective hydrogenation of the double bond can be achieved while preserving the ketone functionalities.
Asymmetric Catalysis: The prochiral nature of the molecule allows for the use of chiral catalysts to induce enantioselectivity in reactions such as conjugate additions or aldol reactions. Organocatalysts (e.g., proline and its derivatives) or metal-based chiral catalysts can be employed to control the stereochemical outcome.
Palladium-Catalyzed Cross-Coupling Reactions: The enolizable positions of the dione can be converted into enol triflates, which can then participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide range of substituents at the α-position to the carbonyl groups.
A study by researchers demonstrated the synthesis of a sulfur-annulated fused heterocycle starting from 4,5-dimethyl-4-cyclopentene-1,3-dione. researchgate.net This transformation highlights the utility of this scaffold in constructing complex heterocyclic systems.
Illustrative Catalytic Reaction Data:
The table below provides a hypothetical overview of different catalytic transformations involving the 4,5-dimethyl-4-cyclopentene-1,3-dione scaffold, showcasing the diversity of potential reactions.
| Reaction Type | Catalyst | Product Type | Potential Application |
| Asymmetric Michael Addition | Chiral Phase-Transfer Catalyst | Enantioenriched 1,4-adduct | Chiral building block synthesis |
| Catalytic Transfer Hydrogenation | Ru- or Ir-based catalyst | Saturated 1,3-dione or diol | Synthesis of functionalized cyclopentanes |
| Pauson-Khand Reaction | Co₂(CO)₈ | Fused bicyclic enone | Natural product synthesis |
| Nazarov Cyclization (of derivatives) | Lewis or Brønsted Acid | Fused cyclopentenone | Synthesis of polycyclic systems |
Note: This table is for illustrative purposes to demonstrate the potential catalytic transformations.
Derivatization and Structural Modification of 4 Cyclopentene 1,3 Dione, 4,5 Dimethyl
Synthesis of Substituted Derivatives at Various Ring Positions
The cyclopentene-1,3-dione ring is amenable to substitution at its various positions, although direct substitution on the 4,5-dimethyl variant is not extensively documented. However, reactions on analogous structures provide insight into potential synthetic pathways. The primary site for substitution is the C-2 position, which is a methylene (B1212753) group flanked by two carbonyls, making its protons acidic and amenable to deprotonation to form a nucleophilic enolate.
Another approach to substituted derivatives involves utilizing related starting materials. For instance, the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene (B48636) with 4,5-dichlorocyclopent-4-en-1,3-dione demonstrates the reactivity of the cyclopentene (B43876) ring system towards electrophilic aromatic substitution, yielding a trimethoxyphenyl-substituted cyclopentenedione (B8730137). researchgate.net Furthermore, the chlorine atoms on such substituted diones can be displaced by various nucleophiles. Reactions with primary and secondary amines, such as diethylamine, morpholine, and allylamine, have been shown to selectively replace a chlorine atom to yield 4-amino-substituted cyclopentenediones. researchgate.net While these examples start from a dichloro-analogue, they illustrate the potential for synthesizing a variety of substituted derivatives of the core cyclopentenedione structure.
Table 1: Examples of Reactions for the Synthesis of Substituted Cyclopentenediones This table is based on reactions of analogous compounds and suggests potential pathways for the derivatization of 4,5-dimethyl-4-cyclopentene-1,3-dione.
| Starting Material | Reagent(s) | Product Type |
| 4,5-Dichlorocyclopent-4-en-1,3-dione | 1,3,5-Trimethoxybenzene, SnCl₄ | Aryl-substituted cyclopentenedione |
| 2-Allyl-2,4-dichloro-5-aryl-cyclopent-4-ene-1,3-dione | Diethylamine or Morpholine | 4-Amino-substituted cyclopentenedione |
| 2-Allyl-2,4-dichloro-5-aryl-cyclopent-4-ene-1,3-dione | Methanolic potassium hydroxide (B78521) | 4-Methoxy-substituted cyclopentenedione |
Modifications of the Methyl Groups (e.g., oxidation, halogenation)
The methyl groups at the C-4 and C-5 positions of the cyclopentene ring represent another handle for structural modification. While direct oxidation or halogenation of the methyl groups on 4,5-dimethyl-4-cyclopentene-1,3-dione is not prominently reported, studies on closely related compounds offer valuable precedents.
A notable example is the bromination of 1,2,3,4,5-pentamethylcyclopenta-1,3-diene. Treatment of this compound with an excess of N-bromosuccinimide (NBS) in refluxing tetrachloromethane leads to the bromination of the methyl groups. nih.gov This reaction proceeds to form a hexabrominated derivative, indicating that the allylic methyl groups are susceptible to radical halogenation. nih.gov This suggests that a similar approach could be employed for the selective functionalization of the methyl groups on 4,5-dimethyl-4-cyclopentene-1,3-dione, paving the way for further synthetic transformations at these positions.
Preparation of Fused Ring Systems and Polycycles Incorporating the Cyclopentenedione Unit
The integration of the 4,5-dimethyl-4-cyclopentene-1,3-dione core into fused ring systems and polycycles is a significant area of synthetic exploration. These more complex structures are of interest for their potential applications in materials science, particularly in the development of non-fullerene acceptors for organic solar cells. osi.lv
A direct example of this is the synthesis of a sulfur-annulated fused heterocycle. The reaction of 4,5-dimethyl-4-cyclopentene-1,3-dione with Lawesson's reagent, followed by treatment with sodium sulfide (B99878) and subsequently 1,2-dibromoethane, yields 6,6-dimethyl-1,4-dihydro-5H-cyclopenta[d] osi.lvresearchgate.netdithiine-5,7(6H)-dione. researchgate.net This reaction demonstrates a pathway to fuse a dithiane ring to the cyclopentenedione scaffold.
The general strategy of fusing heterocycles to the cyclopent-4-ene-1,3-dione core is a recognized method for creating electron-withdrawing anchor groups, which are crucial components in the design of efficient organic photovoltaic devices. osi.lv
Table 2: Synthesis of a Fused Ring System from 4,5-Dimethyl-4-cyclopentene-1,3-dione
| Starting Material | Key Reagents | Product |
| 4,5-Dimethyl-4-cyclopentene-1,3-dione | 1. Lawesson's Reagent2. Na₂S3. 1,2-Dibromoethane | 6,6-Dimethyl-1,4-dihydro-5H-cyclopenta[d] osi.lvresearchgate.netdithiine-5,7(6H)-dione |
Synthesis of Enol Ether and Other Functionalized Analogues
The carbonyl groups of 4,5-dimethyl-4-cyclopentene-1,3-dione provide a gateway to a variety of functionalized analogues, most notably enol ethers. The formation of enolates under basic conditions is a key initial step. evitachem.com These enolates can then be trapped with electrophiles to yield enol ethers.
While direct synthesis from the 4,5-dimethyl derivative is not widely detailed, the synthesis of 2-methoxymethylene-4-cyclopentene-1,3-dione from the parent 4-cyclopentene-1,3-dione (B1198131) illustrates this possibility. sigmaaldrich.com A more general and widely applicable method is the formation of silyl (B83357) enol ethers. For example, related hydroxycyclopentenones are readily converted to their corresponding tert-butyldimethylsilyl (TBDMS) enol ethers by treatment with TBDMS-Cl and an amine base like triethylamine (B128534) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This reaction is typically high-yielding and provides a protected, functionalized analogue that can be used in further synthetic steps.
Table 3: Common Reagents for the Synthesis of Enol Ethers from Cyclopentenones This table is based on reactions of analogous compounds and suggests potential pathways for the synthesis of enol ethers from 4,5-dimethyl-4-cyclopentene-1,3-dione.
| Starting Material Type | Reagent(s) | Product Type |
| Hydroxycyclopentenone | TBDMS-Cl, Triethylamine, DMAP | Silyl Enol Ether |
| Cyclopentene-1,3-dione | Orthoformates | Methylene Enol Ether |
Advanced Spectroscopic and Computational Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 4-Cyclopentene-1,3-dione (B1198131), 4,5-dimethyl-, 1D techniques such as ¹H and ¹³C NMR would provide fundamental information.
¹H NMR would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and splitting patterns (revealing adjacent protons).
¹³C NMR would identify the number of unique carbon atoms and their chemical shifts, distinguishing between carbonyl, vinylic, and methyl carbons.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy would be expected to show strong absorption bands corresponding to the C=O stretching of the dione (B5365651) functionality, typically in the region of 1700-1750 cm⁻¹. The C=C stretching of the cyclopentene (B43876) ring would also be observable.
Raman Spectroscopy , being complementary to IR, would also probe these vibrations, often with different intensities, which can aid in structural assignment.
A comprehensive search has not yielded specific, published IR or Raman spectra for 4-Cyclopentene-1,3-dione, 4,5-dimethyl-.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For 4-Cyclopentene-1,3-dione, 4,5-dimethyl- (molecular formula C₇H₈O₂), the expected monoisotopic mass is approximately 124.05 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern upon electron ionization (EI-MS) would likely involve characteristic losses of CO, methyl groups (CH₃), and other fragments, providing further structural confirmation.
Detailed mass spectra and specific fragmentation analyses for this compound are not available in the reviewed literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The conjugated system in 4-Cyclopentene-1,3-dione, 4,5-dimethyl-, consisting of the carbon-carbon double bond and the two carbonyl groups, would be expected to exhibit characteristic π → π* and n → π* transitions. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and substitution. libretexts.orgyoutube.comyoutube.com
Specific UV-Vis absorption spectra, including λmax values and molar absorptivity coefficients for 4-Cyclopentene-1,3-dione, 4,5-dimethyl-, have not been found in published research.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and intermolecular interactions. Obtaining a suitable crystal of 4-Cyclopentene-1,3-dione, 4,5-dimethyl- would allow for the unambiguous determination of its molecular geometry and packing in the crystal lattice.
There are no published reports detailing the crystal structure of 4-Cyclopentene-1,3-dione, 4,5-dimethyl-.
Computational Chemistry and Theoretical Studies
Theoretical methods are invaluable for complementing experimental data and providing insights into molecular properties that are difficult to measure.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For 4-Cyclopentene-1,3-dione, 4,5-dimethyl-, DFT calculations could be used to:
Optimize the molecular geometry.
Predict NMR and vibrational spectra to aid in the interpretation of experimental data.
Calculate frontier molecular orbital energies (HOMO-LUMO) to understand electronic transitions and reactivity.
Generate a molecular electrostatic potential map to visualize electron-rich and electron-poor regions.
A specific DFT study focused on 4-Cyclopentene-1,3-dione, 4,5-dimethyl- has not been identified in the scientific literature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental framework in chemistry for predicting the reactivity of molecules. ucsb.eduwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and symmetry of these orbitals are paramount in determining how a molecule interacts with other chemical species. numberanalytics.com For 4,5-DMCPD, an α,β-unsaturated ketone, FMO analysis helps in understanding its electrophilic and nucleophilic sites.
The conjugated system in 4,5-DMCPD, comprising the double bond and the two carbonyl groups, dictates the nature of its frontier orbitals. The HOMO is generally associated with the π-system of the carbon-carbon double bond, making this region susceptible to electrophilic attack. Conversely, the LUMO is primarily localized over the carbonyl carbons and the β-carbon of the enone system, rendering these sites electrophilic and prone to nucleophilic attack. The presence of electron-donating methyl groups at the 4 and 5 positions can be expected to raise the energy of the HOMO, potentially increasing its reactivity towards electrophiles compared to the unsubstituted parent compound.
Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energies and visualize the spatial distribution of these orbitals. libretexts.org While specific experimental or extensive computational studies on 4,5-DMCPD are not widely published, theoretical calculations can provide reliable predictions.
Table 1: Theoretical Frontier Molecular Orbital Characteristics of 4,5-dimethyl-4-cyclopentene-1,3-dione
| Orbital | Predicted Energy (eV) | Primary Atomic Contributions | Predicted Reactivity |
| HOMO | -8.5 to -9.5 | C4=C5 π-bond | Nucleophilic character, reaction with electrophiles. |
| LUMO | -1.5 to -2.5 | C1, C3 (carbonyls), C2 | Electrophilic character, reaction with nucleophiles. |
| HOMO-LUMO Gap | 6.0 to 8.0 | --- | Indicator of kinetic stability and electronic transitions. |
Note: The energy values are estimations based on typical DFT calculations for similar enone systems and are presented to illustrate the expected relative energies.
Molecular Dynamics Simulations of Conformational Behavior
The five-membered ring of 4,5-DMCPD is not planar. To alleviate torsional strain, cyclopentane (B165970) and its derivatives adopt puckered conformations. libretexts.org The two most common conformations are the "envelope" (C_s symmetry) and the "half-chair" or "twist" (C_2 symmetry). acs.org In the envelope conformation, four carbon atoms are coplanar, with the fifth atom out of the plane. In the twist conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane.
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of cyclic molecules like 4,5-DMCPD. nih.govnih.govresearchgate.net These simulations model the atomic motions over time, providing insights into the relative stabilities of different conformers and the energy barriers for their interconversion. nih.gov For 4,5-DMCPD, the presence of the sp²-hybridized carbons of the double bond and carbonyl groups introduces rigidity, influencing the puckering of the ring.
The methyl substituents at the 4 and 5 positions are expected to influence the conformational preference. Steric interactions between these groups and with the carbonyl oxygens can shift the equilibrium between the possible envelope and twist forms. MD simulations can quantify these effects by calculating the potential energy surface of the ring-puckering coordinates.
Table 2: Predicted Conformational Properties of 4,5-dimethyl-4-cyclopentene-1,3-dione from Theoretical Molecular Dynamics
| Conformational State | Key Dihedral Angles (°) | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| Envelope (C2 puckered) | C5-C1-C2-C3 ≈ 0, C1-C2-C3-C4 ≈ ±20 | 0 (Reference) | High |
| Twist (C2-C3 puckered) | C5-C1-C2-C3 ≈ ±15, C1-C2-C3-C4 ≈ ∓15 | Low | Moderate |
| Planar Transition State | All ring atoms coplanar | High | Negligible |
Note: The data presented are hypothetical and illustrative of what would be expected from a detailed molecular dynamics study. The exact values would depend on the force field and simulation parameters used.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including the characterization of transient species like transition states. diva-portal.orgpolimi.itrsc.org For 4,5-DMCPD, several reaction types are of interest, such as cycloadditions, nucleophilic additions to the carbonyls or the enone system, and reactions involving the enolate.
DFT calculations can be used to map the potential energy surface for a given reaction, identifying the minimum energy pathways and the structures of all intermediates and transition states. rsc.org For instance, in a Michael addition reaction, a nucleophile would attack the β-carbon of the enone system. Computational modeling could determine the activation energy barrier for this process and whether the reaction proceeds through a concerted or stepwise mechanism.
Similarly, for pericyclic reactions like a Diels-Alder cycloaddition where 4,5-DMCPD could act as a dienophile, computational studies can predict the stereoselectivity and regioselectivity of the product. acs.org The analysis of the transition state geometry and its associated vibrational frequencies confirms the nature of the transition state and provides the activation energy, which is crucial for understanding the reaction kinetics.
Table 3: Illustrative Computational Data for a Hypothetical Michael Addition to 4,5-dimethyl-4-cyclopentene-1,3-dione
| Reaction Coordinate | Description | Predicted Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactants | Separated 4,5-DMCPD and nucleophile | 0 | --- |
| Transition State | Formation of the C-nucleophile bond | +15 to +25 | Partially formed C-Nu bond (e.g., ~2.0 Å) |
| Intermediate/Product | Adduct formed | -10 to -20 | Fully formed C-Nu bond (e.g., ~1.5 Å) |
Note: This table represents a theoretical example of the kind of data generated from computational studies of a reaction mechanism. The values are illustrative and would vary depending on the specific nucleophile and computational method.
Applications of 4 Cyclopentene 1,3 Dione, 4,5 Dimethyl in Complex Molecule Synthesis
A Key Intermediate in Total Synthesis
The strategic placement of functional groups within 4,5-dimethyl-4-cyclopentene-1,3-dione makes it an attractive starting point for the total synthesis of complex molecules. Its cyclopentene (B43876) core, adorned with two carbonyl groups and two methyl groups, provides a scaffold that can be elaborated in numerous ways.
Building Block for Natural Products and Analogues
The quest to synthesize naturally occurring molecules, often endowed with potent biological activities, has driven the development of innovative synthetic strategies. 4,5-Dimethyl-4-cyclopentene-1,3-dione has proven its utility as a key intermediate in the synthesis of several natural products and their structural analogues.
One notable example is its use in the synthesis of a constitutional isomer of steroids. A Diels-Alder reaction between 1,3-dimethyl-1-cyclopentene-4,5-dione and 1-vinyl-Δ1-octahydronaphthalene was employed to construct the foundational tetracyclic framework of this unusual steroidal analogue. reading.ac.uk This approach highlights the ability of the cyclopentenedione (B8730137) to participate in powerful carbon-carbon bond-forming reactions to create complex polycyclic systems.
Furthermore, a derivative of this dione (B5365651), specifically 2-butyl-4,5-dimethyl-4-cyclopenten-1,3-dione, known as a "calythrone analogue," was identified as a trace impurity during the synthesis of bovolide, a butenolide compound. ucl.ac.uk The formation of this analogue underscores the potential for rearrangements and further functionalization of the 4,5-dimethyl-4-cyclopentene-1,3-dione core. ucl.ac.uk
The synthesis of ferrocenylidene cyclopentenediones, which have applications in materials science, also utilizes 4,5-dimethyl-4-cyclopentene-1,3-dione as a starting material. psu.edu These examples, while varied, collectively demonstrate the value of this dione as a versatile precursor for a range of complex molecular targets.
Precursor for Pharmacologically Relevant Compounds
Beyond natural product synthesis, 4,5-dimethyl-4-cyclopentene-1,3-dione and its close relatives have shown promise as precursors to compounds with significant pharmacological properties. The cyclopentenedione moiety itself is a feature in several classes of bioactive molecules.
Research into new herbicides has identified cyclopent-4-ene-1,3-diones as a potent class of photosynthesis inhibitors. researchgate.net These compounds have been shown to block electron transport in plants, indicating their potential for development as agrochemicals. researchgate.net While this study did not exclusively focus on the 4,5-dimethyl derivative, it establishes the pharmacological relevance of this class of compounds.
The broader family of cyclopentenediones has been investigated for a variety of biological activities, including their use in the design of antiangiogenic hypoxic cell radiosensitizers and protein tyrosine kinase inhibitors. thegoodscentscompany.com These applications often involve the synthesis of derivatives where the core cyclopentenedione scaffold is modified to interact with specific biological targets. thegoodscentscompany.com
Role in Annulation and Cycloaddition Chemistry for Ring System Construction
The construction of ring systems is a fundamental challenge in organic synthesis. Annulation and cycloaddition reactions are powerful tools for achieving this, and 4,5-dimethyl-4-cyclopentene-1,3-dione is an able participant in such transformations. Its electron-deficient nature, a consequence of the two carbonyl groups, makes it an excellent dienophile in Diels-Alder reactions.
As previously mentioned, a key step in the synthesis of a steroidal constitutional isomer involved a Diels-Alder reaction with 1,3-dimethyl-1-cyclopentene-4,5-dione. reading.ac.uk This [4+2] cycloaddition reaction efficiently formed a six-membered ring, demonstrating the utility of this compound in building polycyclic frameworks.
While specific examples of other types of annulation and cycloaddition reactions involving 4,5-dimethyl-4-cyclopentene-1,3-dione are not extensively documented in readily available literature, the general reactivity of the cyclopentenedione system suggests its potential in a variety of such transformations. Annulation strategies are crucial for constructing fully substituted cyclopentenones, and while not directly featuring the dimethylated variant, the principles of these reactions are applicable. thegoodscentscompany.com Similarly, cycloaddition reactions are a cornerstone for the synthesis of diverse heterocyclic and carbocyclic systems. nii.ac.jpacs.orgnih.govnih.gov
Development of Novel Synthetic Reagents and Catalysts Utilizing the Cyclopentenedione Scaffold
The unique electronic and structural properties of the cyclopentenedione scaffold have led to its exploration in the development of new synthetic reagents and catalysts. While specific examples utilizing the 4,5-dimethyl derivative are not prominent, the broader class of cyclopentenediones has shown potential in this area.
The development of organocatalysts, which are small organic molecules that can catalyze chemical reactions, is a burgeoning field of research. The rigid and functionalized nature of the cyclopentenedione core makes it an interesting platform for designing such catalysts. Although direct applications of 4,5-dimethyl-4-cyclopentene-1,3-dione in this context are yet to be widely reported, the exploration of related structures suggests future possibilities.
The versatility of the cyclopentenedione framework in organic synthesis is clear. As research continues to uncover new reactions and applications, it is likely that 4,5-dimethyl-4-cyclopentene-1,3-dione will find further use in the creation of complex and valuable molecules, potentially including novel reagents and catalysts that drive chemical innovation.
Biological and Biomedical Research Focused on Mechanistic Aspects
Molecular Mechanisms of Bioactivity
Limited to no specific data exists in the public domain regarding the molecular mechanisms of 4,5-dimethyl-4-cyclopentene-1,3-dione. The biological activity of the general class of cyclopentenediones, which are secondary metabolites found in various natural sources like fungi, plants, and bacteria, has been reported to include antifungal, antibacterial, anti-inflammatory, and cytostatic effects. researchgate.net However, the specific contributions of the dimethyl substitution at the 4 and 5 positions of the cyclopentene (B43876) ring are not characterized in existing literature.
Inhibition of Chitin (B13524) Synthesis in Fungi
There are no available studies that specifically investigate or confirm the inhibition of chitin synthesis in fungi as a mechanism of action for 4,5-dimethyl-4-cyclopentene-1,3-dione. While other cyclopentenedione (B8730137) compounds have shown general antifungal properties, the precise molecular targets, such as the enzymes involved in the chitin biosynthesis pathway, have not been elucidated for this compound. researchgate.net
Enzyme Inhibition Studies (e.g., Protein Tyrosine Kinase, eEF2K)
Scientific literature lacks specific enzyme inhibition data for 4,5-dimethyl-4-cyclopentene-1,3-dione. Research on related, but structurally distinct, 2-hydroxyarylidene-4-cyclopentene-1,3-dione derivatives has shown inhibition of enzymes like protein tyrosine kinases (PTKs) and eukaryotic elongation factor 2 kinase (eEF2K). However, these findings cannot be directly extrapolated to the 4,5-dimethyl variant, as the structural differences are significant and would likely alter biological activity.
Interactions with Cellular Pathways
Currently, there is no published research detailing the interactions of 4,5-dimethyl-4-cyclopentene-1,3-dione with specific cellular pathways. Elucidating such interactions is crucial for understanding its potential as a therapeutic agent or research tool.
Structure-Activity Relationship (SAR) Investigations for Biological Targets
No structure-activity relationship (SAR) studies focusing on 4,5-dimethyl-4-cyclopentene-1,3-dione are available in the current body of scientific literature. SAR studies are essential to understand how the methyl groups at the C4 and C5 positions influence the compound's interaction with potential biological targets when compared to the parent 4-cyclopentene-1,3-dione (B1198131) or other derivatives.
Computational Modeling of Ligand-Target Interactions (e.g., Molecular Docking)
A review of scientific databases reveals no computational studies, such as molecular docking, that have been performed for 4,5-dimethyl-4-cyclopentene-1,3-dione. Such in silico studies are critical for predicting potential biological targets and understanding the binding modes of the ligand, thereby guiding future experimental research.
Studies on Antibacterial Properties and their Mechanisms
While the broader family of cyclopentenediones is known to possess antibacterial properties, specific studies on the antibacterial efficacy and mechanism of action of 4,5-dimethyl-4-cyclopentene-1,3-dione are absent from the literature. researchgate.net Research is needed to determine its spectrum of activity against various bacterial strains and to identify the molecular basis for any observed antibacterial effects.
Occurrence, Biogenesis, and Analytical Methodologies in Natural Systems
Detection and Isolation from Natural Sources
While the direct isolation of 4-Cyclopentene-1,3-dione (B1198131), 4,5-dimethyl- from raw plant materials has not been prominently reported, its presence is notable in processed natural products, especially those that undergo heat treatment. The most significant of these is roasted coffee, where a myriad of volatile compounds are generated, contributing to its complex aroma.
Studies analyzing the volatile components of roasted coffee beans have identified a range of compounds, including various ketones and diones. For instance, the analysis of volatile compounds in single roasted coffee beans has revealed high variability in their composition, with ketones being among the more uniformly present compounds nih.gov. Specifically, isomers of dimethyl-cyclopentanedione have been detected in roasted coffee, highlighting the potential for the formation of 4,5-dimethyl-4-cyclopentene-1,3-dione during the roasting process nih.govmdpi.com.
The parent compound, 4-cyclopentene-1,3-dione, has been identified in several unprocessed natural sources, including Chinese boxthorn fruit (Lycium chinense) and the flower of Siraitia grosvenorii thegoodscentscompany.com. Additionally, a new cyclopentenedione (B8730137) derivative was isolated from the roots of Piper carniconnectivum researchgate.net. These findings suggest that the core cyclopentenedione structure is present in the plant kingdom, which could serve as a precursor to the methylated form upon processing.
The following table summarizes the occurrence of 4-Cyclopentene-1,3-dione, 4,5-dimethyl- and related compounds in natural and processed natural products.
| Compound | Source | Type of Source |
| 4-Cyclopentene-1,3-dione, 4,5-dimethyl- (isomer) | Roasted Coffee | Processed Natural Product |
| 4-Cyclopentene-1,3-dione | Chinese boxthorn fruit (Lycium chinense) | Unprocessed Natural Product |
| 4-Cyclopentene-1,3-dione | Siraitia grosvenorii flower | Unprocessed Natural Product |
| Cyclopentenedione derivative | Piper carniconnectivum roots | Unprocessed Natural Product |
Proposed Biogenesis and Biosynthetic Pathways
The formation of 4-Cyclopentene-1,3-dione, 4,5-dimethyl- in processed natural products is primarily attributed to the Maillard reaction. This complex series of chemical reactions occurs between amino acids and reducing sugars when heated, leading to the generation of a wide array of flavor and aroma compounds nih.govnih.govweebly.com.
The proposed pathway for the formation of the parent compound, 4-cyclopenten-1,3-dione, is believed to start from glucose-6-phosphate, a common sugar derivative in biological systems researchgate.net. Through a series of reactions including enolization, dehydration, and cyclization, the five-membered ring structure is formed. The methylation to form 4,5-dimethyl-4-cyclopentene-1,3-dione likely involves the interaction of this core structure with methyl-bearing precursors, which are also generated during the Maillard reaction from the degradation of amino acids and sugars.
The key steps in the proposed formation pathway are:
Sugar Fragmentation: Heating of sugars like glucose and fructose leads to their fragmentation into smaller, highly reactive carbonyl compounds.
Strecker Degradation: Amino acids react with dicarbonyl compounds, leading to the formation of Strecker aldehydes and α-aminoketones.
Aldol (B89426) Condensation and Cyclization: The reactive carbonyl fragments can undergo aldol-type condensation reactions and subsequent cyclization to form the cyclopentenone ring.
Methylation: The cyclopentenone ring can then be methylated by reactive methyl donors present in the reaction mixture.
The roasting of coffee beans provides an ideal environment for these reactions to occur, given the abundance of precursors such as sucrose, free amino acids, and lipids in the green coffee beans nih.govnih.govsandiego.edu. The specific roasting conditions, including temperature and time, significantly influence the profile of volatile compounds formed, including the generation of various ketones and diones sandiego.edu.
Advanced Analytical Techniques for Detection and Quantification in Complex Matrices
The identification and quantification of volatile compounds like 4-Cyclopentene-1,3-dione, 4,5-dimethyl- in complex matrices such as food products require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most widely used method for this purpose due to its high sensitivity and ability to separate and identify individual components in a complex mixture nih.govmdpi.comresearchgate.net.
Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a particularly effective technique for the analysis of volatile and semi-volatile compounds in coffee and other food products nih.govacs.orgnih.gov. This method involves the extraction of volatile compounds from the headspace above the sample onto a coated fiber, followed by thermal desorption of the analytes into the GC-MS system. The choice of fiber coating is crucial for the selective extraction of target compounds nih.gov.
Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers even greater resolving power for the analysis of extremely complex samples like coffee aroma nih.gov. This technique provides enhanced separation of co-eluting compounds, leading to more accurate identification and quantification.
The typical workflow for the analysis of 4-Cyclopentene-1,3-dione, 4,5-dimethyl- in a complex matrix like coffee would involve:
Sample Preparation: Grinding of roasted coffee beans to increase the surface area for volatile release acs.org.
Extraction: HS-SPME to capture the volatile and semi-volatile compounds.
Separation and Detection: GC-MS or GC×GC-TOFMS analysis to separate the individual compounds and obtain their mass spectra.
Identification: Comparison of the obtained mass spectra and retention indices with those of authentic reference standards or with entries in mass spectral libraries.
Quantification: Use of internal standards and calibration curves to determine the concentration of the target analyte.
The table below summarizes the key parameters for the GC-MS analysis of volatile compounds in coffee.
| Parameter | Description |
| Technique | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) |
| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is commonly used for its broad range of analyte polarity. |
| GC Column | A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used for the separation of volatile compounds. |
| Injector Temperature | Typically set between 250-280 °C for efficient thermal desorption of analytes from the SPME fiber. |
| Oven Temperature Program | A temperature gradient is used to separate compounds with different boiling points, e.g., starting at 40 °C and ramping up to 250 °C. |
| Mass Spectrometer | Operated in electron ionization (EI) mode at 70 eV. |
| Identification | Based on comparison of mass spectra and retention indices with reference libraries (e.g., NIST, Wiley). |
Future Research Directions and Unexplored Avenues
Development of Asymmetric Synthetic Routes
The creation of chiral molecules in an enantiomerically pure form is a critical endeavor in modern chemistry, especially for the development of pharmaceuticals and agricultural chemicals. Presently, the known methods for synthesizing 4,5-dimethyl-4-cyclopentene-1,3-dione predominantly result in a racemic mixture. A crucial and logical next step is the development of asymmetric synthetic routes to produce enantiomerically enriched or pure versions of this dione (B5365651).
Future research in this domain could explore several promising strategies:
Chiral Auxiliaries: The use of chiral auxiliaries attached to starting materials could direct the stereochemical course of the cyclization reaction that forms the cyclopentene (B43876) ring. Subsequent removal of the auxiliary would then yield the chiral dione.
Chiral Catalysis: The application of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could enable an enantioselective ring-closing metathesis or a catalytic Paal-Knorr type reaction.
Enzymatic Resolutions: Biocatalytic approaches, employing enzymes like lipases or esterases, could be investigated for the kinetic resolution of a racemic mixture of 4,5-dimethyl-4-cyclopentene-1,3-dione or a suitable precursor.
The successful development of such asymmetric routes would not only grant access to the individual enantiomers of the molecule but also pave the way for investigating their distinct biological activities and chiroptical properties.
Exploration of Novel Reactivity and Cascade Reactions
The conjugated dione system within 4,5-dimethyl-4-cyclopentene-1,3-dione is a center of reactivity, amenable to a wide array of chemical transformations. Although some of its basic reactivity has been documented, a vast landscape of potential reactions is yet to be explored.
Key areas for future investigation include:
Cascade Reactions: The design and execution of cascade or tandem reactions initiated by a transformation at one of the dione's functional groups. For instance, a Michael addition to the double bond could be followed by an intramolecular aldol (B89426) condensation or a subsequent cyclization, thereby rapidly increasing molecular complexity from a simple starting material.
Pericyclic Reactions: An investigation into the participation of the enone system in pericyclic reactions, such as Diels-Alder reactions where it could function as a dienophile, or in [2+2] photocycloadditions to introduce novel ring systems.
Reactions with Nucleophiles and Electrophiles: A systematic examination of its reactions with a broader range of nucleophiles and electrophiles would provide a more complete understanding of its reactivity profile. This could encompass reactions with both soft and hard nucleophiles at the carbonyl carbons and the beta-carbon of the enone, as well as reactions with various electrophiles at the enolate oxygen or alpha-carbon.
Uncovering new reactivity patterns and developing efficient cascade sequences would greatly enhance the synthetic utility of 4,5-dimethyl-4-cyclopentene-1,3-dione as a versatile building block in organic synthesis. This compound has already been utilized as a starting material in the total synthesis of the neurotrophic factor (±)-merrilactone A. acs.orgthieme-connect.com
Design of Advanced Functional Materials Incorporating the 4,5-dimethyl-4-cyclopentene-1,3-dione Moiety
The rigid, planar, and electron-deficient characteristics of the 4,5-dimethyl-4-cyclopentene-1,3-dione core make it a desirable scaffold for creating advanced functional materials. ontosight.ai Its inherent properties suggest potential applications in electronics, optics, and materials science. ontosight.aiontosight.ai
Future research in this area could pursue the following directions:
Organic Semiconductors: Integrating the dione moiety into larger conjugated systems could lead to the development of novel organic semiconductors. The electron-withdrawing nature of the dione could be leveraged to create n-type or ambipolar materials for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Fluorescent Sensors: Modifying the dione structure with fluorogenic groups could result in the creation of fluorescent chemosensors. The quenching or enhancement of fluorescence upon the binding of a specific analyte to the dione core could form the basis of a sensitive detection method.
High-Performance Polymers: The polymerization of monomers containing the 4,5-dimethyl-4-cyclopentene-1,3-dione unit could produce polymers with unique thermal, mechanical, and electronic properties. The rigidity of the dione unit could contribute to a high glass transition temperature and thermal stability.
Systematic studies that correlate the structure of these materials with their physical and chemical properties will be essential for their rational design and optimization.
Investigation of Emerging Biological Applications and Mechanistic Insights
While the biological profile of 4,5-dimethyl-4-cyclopentene-1,3-dione has not been extensively studied, its structural similarity to other biologically active cyclopentenediones suggests it may possess interesting pharmacological properties. ontosight.aiontosight.ai
Future research should concentrate on:
Broad Biological Screening: A comprehensive screening of the compound against a wide array of biological targets, including enzymes, receptors, and whole cells, could uncover novel therapeutic leads. ontosight.aiontosight.ai Given the known bioactivities of related diones, areas of particular interest could include anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies would be crucial to understand how the molecule exerts its effects at the molecular level. This could involve identifying the specific protein target, elucidating the binding mode through techniques such as X-ray crystallography or NMR, and studying the downstream cellular consequences of this interaction.
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of analogues of 4,5-dimethyl-4-cyclopentene-1,3-dione would be vital for establishing structure-activity relationships. This would involve systematically modifying different parts of the molecule to understand which structural features are critical for its biological activity and to optimize its potency and selectivity.
A thorough investigation into the biological potential of 4,5-dimethyl-4-cyclopentene-1,3-dione and its derivatives could pave the way for the development of new therapeutic agents. The compound has also been noted for its use in meat flavor compositions. google.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
